GDP-alpha-D-mannuronic acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C16H23N5O17P2 |
|---|---|
Molecular Weight |
619.3 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-6-[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H23N5O17P2/c17-16-19-11-4(12(27)20-16)18-2-21(11)13-8(25)5(22)3(35-13)1-34-39(30,31)38-40(32,33)37-15-9(26)6(23)7(24)10(36-15)14(28)29/h2-3,5-10,13,15,22-26H,1H2,(H,28,29)(H,30,31)(H,32,33)(H3,17,19,20,27)/t3-,5-,6+,7+,8-,9+,10+,13-,15-/m1/s1 |
InChI Key |
DNBSDUDYNPJVCN-ZXTXFPBHSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Significance As a Nucleotide Sugar Precursor in Polysaccharide Biosynthesis
GDP-α-D-mannuronic acid is an activated form of mannuronic acid, belonging to the class of organic compounds known as purine (B94841) nucleotide sugars. drugbank.com This activation, through its linkage to guanosine (B1672433) diphosphate (B83284) (GDP), provides the necessary energy for its polymerization into long polysaccharide chains. The biosynthesis of GDP-α-D-mannuronic acid is a crucial and often rate-limiting step in the production of alginate. nih.gov This process begins with fructose-6-phosphate (B1210287) from the cell's central carbon metabolism and proceeds through a series of enzymatic transformations to yield GDP-α-D-mannose. researchgate.networktribe.com The final and irreversible step is the oxidation of GDP-α-D-mannose to GDP-α-D-mannuronic acid, a reaction catalyzed by the enzyme GDP-mannose dehydrogenase (GMD). nih.govresearchgate.net This enzyme utilizes NAD+ as a cofactor in the oxidation process. uniprot.org
The resulting GDP-α-D-mannuronic acid is then used by a polymerase enzyme to form a linear chain of β-1,4-linked D-mannuronic acid residues, known as polymannuronic acid or polymannuronan. nih.govbiorxiv.org This initial polymer is the foundation for the final alginate structure.
Biosynthesis Pathways of Guanosine Diphosphate Alpha D Mannuronic Acid
Metabolic Origins and Initial Enzymatic Conversions
The biosynthesis of GDP-ManA originates from the central metabolite fructose-6-phosphate (B1210287), which is channeled into a specific pathway through a series of enzymatic transformations. worktribe.comresearcherslinks.com This process begins with the isomerization of fructose-6-phosphate and culminates in the formation of mannose-1-phosphate, a key intermediate for the subsequent activation step.
Fructose-6-Phosphate as a Primary Substrate
Fructose-6-phosphate, a common intermediate in glycolysis and gluconeogenesis, serves as the primary substrate for the GDP-ManA biosynthetic pathway. researcherslinks.comresearchgate.net Its availability from central carbon metabolism ensures a steady supply for alginate production when cellular conditions demand it. The entry of fructose-6-phosphate into this pathway is a critical regulatory point, initiating the cascade of reactions leading to the formation of the activated mannuronic acid donor.
Conversion to Mannose-6-Phosphate (B13060355) via Phosphomannose Isomerase (AlgA)
The first committed step in the biosynthesis of GDP-ManA is the reversible isomerization of D-fructose-6-phosphate to D-mannose-6-phosphate. researchgate.netresearchgate.net This reaction is catalyzed by the enzyme phosphomannose isomerase (PMI), also known as mannose-6-phosphate isomerase. wikipedia.orgebi.ac.uk In many alginate-producing bacteria, such as Pseudomonas aeruginosa, this PMI activity is part of a bifunctional enzyme called AlgA. researcherslinks.comfrontiersin.orgnih.gov
PMI enzymes are metalloenzymes, often requiring a zinc ion (Zn²⁺) for their catalytic activity. wikipedia.orgebi.ac.uk The enzymatic mechanism involves the conversion of an aldose (mannose) to a ketose (fructose) through a cis-enediol intermediate. wikipedia.org This isomerization is a crucial step as it directs the carbon flux from the central metabolic pool towards the synthesis of mannose-based polysaccharides. ebi.ac.ukebi.ac.uk
Formation of Mannose-1-Phosphate
Following its formation, mannose-6-phosphate is converted to mannose-1-phosphate by the enzyme phosphomannomutase (PMM). hmdb.camolbiolcell.orgnih.gov In the context of alginate biosynthesis in Pseudomonas aeruginosa, this enzymatic activity is provided by the AlgC protein. researcherslinks.comfrontiersin.orgsemanticscholar.org AlgC is a highly reversible phosphoryltransferase that catalyzes the transfer of the phosphate (B84403) group from the C6 to the C1 position of the mannose sugar. uniprot.org
AlgC has been shown to possess phosphoglucomutase activity as well, highlighting its role in other polysaccharide synthesis pathways. uniprot.orgoup.com The reaction requires a divalent metal ion, typically magnesium (Mg²⁺), for maximal activity. psu.edu The product of this reaction, α-D-mannose-1-phosphate, is the direct substrate for the subsequent guanylylation step. uniprot.orguniprot.org
Guanosine (B1672433) Diphosphomannose Pyrophosphorylase (AlgA) in GDP-Mannose Generation
The activation of mannose-1-phosphate to a high-energy sugar nucleotide is a pivotal step in the pathway. This reaction is catalyzed by GDP-mannose pyrophosphorylase (GMP), which in Pseudomonas aeruginosa is the second function of the bifunctional AlgA enzyme. frontiersin.orgnih.gov
Enzymatic Mechanism and GTP Utilization
The GDP-mannose pyrophosphorylase (GMP) activity of AlgA catalyzes the reaction between α-D-mannose-1-phosphate and guanosine triphosphate (GTP) to produce GDP-α-D-mannose and pyrophosphate (PPi). uniprot.orguniprot.orgpnas.org This reaction is a nucleotidyl transfer, where the guanylyl group from GTP is transferred to mannose-1-phosphate. uniprot.orguniprot.org
Site-directed mutagenesis studies on the P. aeruginosa AlgA have identified specific amino acid residues crucial for substrate binding. For instance, Arg-19 appears to be involved in binding GTP, while Lys-175 is primarily involved in binding D-mannose-1-phosphate. nih.gov The hydrolysis of the high-energy pyrophosphate bond in GTP drives the reaction forward, making the formation of GDP-mannose energetically favorable.
Thermodynamic and Kinetic Considerations within the Pathway
Kinetic studies of the individual enzymes provide insights into the regulation of the pathway. For the GMP activity of AlgA from P. aeruginosa, the Michaelis constant (Km) for D-mannose-1-phosphate is reported to be 20.5 µM and for GTP is 29.5 µM. uniprot.org In contrast, mutations in key binding residues can dramatically increase the Km values, highlighting their importance in catalytic efficiency. For example, mutating Lys-175 can increase the Km for D-mannose-1-phosphate by 470 to 3,200-fold. nih.gov Similarly, mutations in Arg-19 can increase the Km for GTP by 4 to 7-fold. nih.gov
The phosphomannomutase AlgC also exhibits specific kinetic properties, with a catalytic rate (kcat) of 1350 min⁻¹ for mannose-1-phosphate. uniprot.org These kinetic parameters, along with the substrate and product concentrations within the cell, collectively regulate the flux through the GDP-mannose biosynthetic pathway.
Data Tables
Table 1: Enzymes in the Biosynthesis of GDP-Mannose
| Enzyme Name | Gene (in P. aeruginosa) | Function | Substrate(s) | Product(s) |
| Phosphomannose Isomerase | AlgA | Isomerization | D-fructose-6-phosphate | D-mannose-6-phosphate |
| Phosphomannomutase | AlgC | Phosphate group transfer | D-mannose-6-phosphate | α-D-mannose-1-phosphate |
| GDP-Mannose Pyrophosphorylase | AlgA | Guanylylation | α-D-mannose-1-phosphate, GTP | GDP-α-D-mannose, PPi |
Table 2: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km (µM) | Reference |
| GDP-Mannose Pyrophosphorylase (AlgA) | D-mannose-1-phosphate | 20.5 | uniprot.org |
| GDP-Mannose Pyrophosphorylase (AlgA) | GTP | 29.5 | uniprot.org |
| Phosphomannomutase (AlgC) | Mannose-1-phosphate | Not specified | |
| Phosphomannose Isomerase (AlgA) | D-mannose-6-phosphate | 3030 | uniprot.org |
Guanosine Diphospho-D-Mannose Dehydrogenase (GMD/AlgD): The Committed Step Enzyme
Catalytic Oxidation of GDP-D-Mannose to GDP-alpha-D-Mannuronic Acid
GMD catalyzes the oxidation of Guanosine Diphosphate-D-mannose (GDP-D-mannose) to produce this compound. uniprot.orguniprot.org This transformation is a critical step for the polymerization of alginate. uniprot.org The reaction is a twofold oxidation of the primary alcohol at the C6 position of the mannose residue to a carboxylic acid. researchgate.netnih.gov The proposed mechanism involves the formation of an aldehyde intermediate. acs.org A key cysteine residue (Cys268 in P. aeruginosa) acts as a catalytic nucleophile. mdpi.comacs.org This residue attacks the aldehyde intermediate to form a thiohemiacetal, which is then further oxidized to a thioester intermediate. mdpi.comacs.org Finally, hydrolysis of the thioester yields the final product, this compound. acs.org This entire process occurs within a single active site. nih.gov
Coenzyme Dependence (NAD+) and Redox Stoichiometry
GDP-D-mannose + 2 NAD+ + H₂O ⇌ this compound + 2 NADH + 2 H+ wikipedia.org
Substrate Specificity and Enzyme Kinetics
GMD exhibits a high degree of substrate specificity for GDP-D-mannose. nih.govuniprot.org Studies on the enzyme from various sources, including Ectocarpus siliculosus, have shown that other nucleotide sugars are not oxidized by the enzyme. nih.govresearchgate.net
The kinetic parameters of GMD have been characterized. For the enzyme from Ectocarpus siliculosus, the Michaelis constant (Km) for GDP-mannose is 95 µM, and for NAD+ it is 86 µM. nih.gov In Pseudomonas aeruginosa, GMD displays strong negative cooperativity for its substrate, GDP-mannose, with a high-affinity site having a Km of 13 µM and a low-affinity site with a Km of 3 mM. nih.govdntb.gov.ua The enzyme from P. aeruginosa has an optimal pH of 7.7 and an optimal temperature of 50°C. uniprot.org
| Enzyme Source | Km (GDP-mannose) | Km (NAD+) | Optimal pH | Optimal Temperature |
| Ectocarpus siliculosus | 95 µM nih.gov | 86 µM nih.gov | Alkaline nih.gov | < 30°C nih.gov |
| Pseudomonas aeruginosa | 13 µM (high affinity), 3 mM (low affinity) nih.govdntb.gov.ua | - | 7.7 uniprot.org | 50°C uniprot.org |
Allosteric Regulation and Feedback Inhibition Mechanisms
The activity of GMD from Pseudomonas aeruginosa is subject to allosteric regulation. acs.org GMP and ATP have been identified as allosteric effectors. uniprot.orgacs.org The binding of these effectors influences the enzyme's cooperative behavior with respect to NAD+ binding. acs.org Specifically, phosphate and GMP decrease the Hill coefficient for NAD+ binding from 6 to 1 and reduce the maximum velocity (Vmax) by half. acs.org The enzyme is also inhibited by GDP-D-glucose and maltose. uniprot.org
Feedback inhibition is another crucial regulatory mechanism. The final product of the pathway, and related molecules, can inhibit GMD activity. For instance, GDP-fucose, a product of a related pathway, acts as a competitive inhibitor, suggesting it binds to the same site as GDP-mannose. acs.orgrcsb.org
Structural Biology of GMD
The three-dimensional structure of GMD from Pseudomonas aeruginosa has been determined by X-ray crystallography, providing significant insights into its function. researchgate.netuniprot.org The crystal structure of GMD in a ternary complex with NAD(H) and its product, GDP-mannuronic acid, has been resolved to 1.55 Å. researchgate.net
GMD exists as a homodimer, with each monomer comprising two distinct domains. mdpi.comresearchgate.netrcsb.org
N-terminal Domain: This larger domain is responsible for binding the NAD(P)+ cofactor and features a classic Rossmann fold. mdpi.comacs.orgrcsb.org It also contains the binding site for the substrate, GDP-D-mannose. mdpi.comnih.gov
C-terminal Domain: This smaller domain is implicated in the catalytic activity of the enzyme. mdpi.comnih.gov
A notable feature of the GMD structure is that it forms a domain-swapped dimer, where the two polypeptide chains are intertwined. researchgate.net This arrangement allows for extensive interaction between the subunits and is crucial for creating the active sites, with each active site being composed of contributions from both polypeptide chains. researchgate.net This intersubunit communication is likely important for the enzyme's allosteric regulation and cooperative behavior. researchgate.netacs.org
Active Site Characterization and Catalytic Residues
The active site of GDP-mannose dehydrogenase (GMD) is central to its function of catalyzing the four-electron oxidation of GDP-mannose to GDP-mannuronic acid. nih.gov This reaction proceeds via a two-step mechanism utilizing a single active site. nih.gov In the GMD of the bacterium Pseudomonas aeruginosa, the crystal structure reveals that the active site is formed by contributions from two polypeptide chains in a domain-swapped dimer. nih.govresearchgate.net
A critical component of the catalytic machinery is a conserved cysteine residue. nih.gov In P. aeruginosa GMD, this catalytic nucleophile has been identified as Cysteine-268 (Cys268). nih.gov During the initial oxidation step, this cysteine is deprotonated, and its thiolate side chain attacks the substrate, trapping it as a C6-aldehydic intermediate in the form of a thiohemiacetal. nih.govnih.gov This mechanism, involving a thiohemiacetal intermediate, is a shared feature among NAD+-dependent four-electron transfer dehydrogenases, including the related enzyme UDP-glucose dehydrogenase. nih.govnih.gov Similarly, the GMD from the brown alga Ectocarpus siliculosus also contains a catalytic cysteine residue that is essential for its activity and is sensitive to heavy metals. nih.gov The alkaline pH optimum (around 8.5) of the algal enzyme is close to the pKa value of the cysteine residue, which is typical for enzymes employing this catalytic strategy. nih.gov
Table 1: Key Catalytic Residues in GDP-Mannose Dehydrogenase
| Organism | Catalytic Residue | Role | Source |
|---|---|---|---|
| Pseudomonas aeruginosa | Cys268 | Functions as the catalytic nucleophile, trapping the substrate intermediate. | nih.gov |
| Ectocarpus siliculosus | Catalytic Cysteine | Essential for activity; involved in forming a thiohemiacetal intermediate. | nih.gov |
Quaternary Structure and Oligomerization (e.g., Dimeric Forms)
The quaternary structure of GDP-mannose dehydrogenase (GMD) is integral to its function and regulation. The enzyme is known to form oligomeric structures, with the dimeric form being well-characterized. nih.govresearchgate.net
In Pseudomonas aeruginosa, GMD functions as a domain-swapped dimer. nih.govresearchgate.net In this arrangement, each of the two active sites is composed of elements from both polypeptide chains, creating an extensive dimer interface that allows for intersubunit communication. nih.govresearchgate.net This dimeric structure has been confirmed through crystallographic analysis of the enzyme in a ternary complex with its cofactor NADH and product GDP-mannuronic acid. nih.govresearchgate.netmdpi.com While the GMD polypeptide has a single substrate-binding site, its function as a dimer is supported by kinetic data. nih.gov Beyond the dimer, the kinetic behavior of P. aeruginosa GMD suggests it may exist as at least a hexamer under turnover conditions. acs.org There are reports of GMD existing as a polymer of six identical subunits. nih.gov The specific activity of the enzyme can be dependent on protein concentration, which may indicate an equilibrium between different oligomeric states. mdpi.comnih.gov
The GMD from the brown alga Ectocarpus siliculosus also behaves as a dimer in gel filtration experiments, indicating this is a conserved structural feature. nih.gov
Table 2: Quaternary Structure of GDP-Mannose Dehydrogenase
| Organism | Observed Quaternary Structures | Key Features | Source |
|---|---|---|---|
| Pseudomonas aeruginosa | Dimer, Hexamer | Forms a domain-swapped dimer where each active site is composed of residues from both subunits. Kinetic data suggests a hexameric active complex. | nih.govresearchgate.netacs.org |
| Ectocarpus siliculosus | Dimer | Behaves as a dimer in gel filtration experiments. | nih.gov |
Comparative Enzymology of GMD Across Diverse Organisms
Bacterial GMDs (Pseudomonas aeruginosa, Azotobacter vinelandii)
The GMD enzymes from the bacteria Pseudomonas aeruginosa and Azotobacter vinelandii are well-studied and share a high degree of similarity. nih.gov In both organisms, the enzyme is encoded by the algD gene and is the key regulatory enzyme committing carbon flux towards alginate synthesis. nih.govmicrobiologyresearch.orgfrontiersin.org
The P. aeruginosa GMD is an NAD+-dependent enzyme that displays complex kinetic behavior, including cooperative binding with respect to NAD+. acs.orgacs.org Its activity is allosterically regulated by effectors such as GMP and phosphate. acs.org The enzyme is crucial for the production of alginate, a polysaccharide that forms a protective biofilm, contributing to antibiotic resistance in mucoid strains. mdpi.comacs.org The structure of P. aeruginosa GMD consists of two mirrored domains connected by a long alpha-helix. nih.gov The N-terminal domain features a classic Rossmann fold for NAD+ binding, while the C-terminal domain, which binds the sugar, has an incomplete Rossmann fold. nih.gov
The algD gene from A. vinelandii shows high sequence similarity to its counterpart in P. aeruginosa, and similar proteins appear to be involved in its regulation. nih.gov In A. vinelandii, alginate is essential for the formation of desiccation-resistant cysts. nih.gov The expression of algD is tightly controlled and is initiated from multiple promoters. frontiersin.org As in P. aeruginosa, the GMD in A. vinelandii is a rate-limiting enzyme in the alginate biosynthetic pathway. microbiologyresearch.orgfrontiersin.org
Eukaryotic GMDs (e.g., Brown Algae Ectocarpus siliculosus)
The GMD from the marine brown alga Ectocarpus siliculosus represents the first biochemically characterized eukaryotic GMD. nih.gov It exhibits significant differences from the bacterial enzymes. nih.gov Most notably, the Ectocarpus GMD lacks the C-terminal domain of approximately 120 amino acids that is present in bacterial GMDs and is thought to be involved in catalysis. nih.gov
Despite this structural difference, the algal enzyme is highly active and specific for its substrate, GDP-mannose. nih.gov It has a Km of 95 µM for GDP-mannose and 86 µM for NAD+. nih.gov Functionally, the Ectocarpus GMD shows a unique adaptation to its marine environment; its activity is stimulated by salts like NaCl, KCl, and Na2SO4 even at low concentrations. nih.govfrontiersin.org The enzyme is also sensitive to temperature, being rapidly inactivated at temperatures above 30 °C. nih.gov
Evolutionary Divergence and Functional Adaptation
The comparison between bacterial and eukaryotic GMDs reveals significant evolutionary divergence. nih.gov The GMD from Ectocarpus siliculosus is as evolutionarily distant from bacterial GMDs as it is from the related group of UDP-glucose dehydrogenases. nih.gov This divergence is highlighted by the absence of the C-terminal domain in the algal enzyme, a feature present in its bacterial counterparts. nih.gov
This structural divergence points to different evolutionary paths and functional adaptations. The acquisition of alginate-specific genes in brown algae like Ectocarpus may have occurred through horizontal gene transfer. frontiersin.org The functional adaptation of the Ectocarpus GMD is evident in its stimulation by salts, a trait likely beneficial for an organism living in a saline marine environment. nih.gov In contrast, bacterial GMDs like the one from P. aeruginosa are finely tuned by allosteric effectors such as GMP, linking alginate production directly to the cell's metabolic state and the relative levels of guanosine nucleotides. acs.org This divergence in structure and regulation reflects the different physiological roles of alginate and the distinct environmental pressures faced by these diverse organisms.
Methodologies for de novo Chemical Synthesis of this compound
The complete chemical synthesis of GDP-α-D-mannuronic acid presents considerable challenges due to the complex and sensitive nature of the target molecule. It requires a multi-step process involving the careful introduction of the phosphate and diphosphate (B83284) functionalities, as well as the strategic use of protecting groups to ensure stereochemical control.
Strategies for Phosphorylation and Diphosphate Linkage Formation
The construction of the pyrophosphate bridge is a pivotal step in the synthesis of GDP-α-D-mannuronic acid. A common and effective method involves the coupling of a suitably protected mannuronic acid-1-phosphate with a guanosine phosphoramidite (B1245037). researchgate.netuniversiteitleiden.nl This approach generates a phosphate-phosphite intermediate which is then oxidized to form the desired pyrophosphate linkage. universiteitleiden.nl
Alternative strategies have also been explored. One such method is the condensation of a phosphate monoester with an activated phosphate monoester. universiteitleiden.nl Research has shown that the reaction of a mannuronic acid 1-phosphate with a nucleotide monophosphate activated as a phosphorimidazolide can successfully form the NDP-uronic acid. chemrxiv.org This method has proven to be compatible with the carboxylic acid group present in the uronic acid. chemrxiv.org
The choice of solvent can significantly impact the success of the pyrophosphate formation. For instance, the synthesis of GDP-D-mannuronic acid using a guanosine phosphoramidite was unsuccessful in N,N-dimethylformamide (DMF) with dicyanoimidazole (DCI) as an activator. utupub.fimdpi.com However, switching the solvent to pyridine (B92270) resulted in the formation of the desired product in a 46% yield over 120 hours, but only when the mannuronic acid moiety was protected. utupub.fimdpi.comresearchgate.net Unprotected mannuronic acid 1-phosphate failed to react in either solvent. utupub.fimdpi.comresearchgate.net
Protecting Group Chemistry and Stereochemical Control
Protecting groups are essential in carbohydrate chemistry to mask reactive functional groups and to direct the stereochemical outcome of reactions. universiteitleiden.nl In the synthesis of GDP-α-D-mannuronic acid, protecting groups on the sugar moiety are crucial for achieving the correct stereochemistry and for preventing unwanted side reactions. researchgate.net
The stereoselective synthesis of the α-anomeric phosphate is a key challenge. One successful strategy involves the phosphorylation of a hemiacetal using diphenylphosphoryl chloride after deprotonation with n-butyllithium. beilstein-journals.org The use of a 3-O-benzoyl group on mannuronic acid donors has been shown to achieve complete α-manno stereoselectivity. researchgate.netrsc.org Conversely, employing a 3-O-picoloyl group can lead to the formation of β-glycosides through H-bond-mediated aglycone delivery. researchgate.netrsc.org
The presence of the electron-withdrawing carboxylate group at the C-5 position was initially thought to decrease the reactivity of mannuronic acid donors. rsc.org However, their reactivity has been found to be comparable to their non-oxidized counterparts. rsc.org Despite this, the use of non-oxidized building blocks is often preferred as it can reduce side reactions such as epimerization alpha to the carboxylate and β-elimination. researchgate.net
Chemoenzymatic Approaches for Efficient Production
Chemoenzymatic synthesis combines the advantages of chemical synthesis for creating modified precursors with the high selectivity and efficiency of enzymatic reactions. This approach has proven to be a powerful tool for the production of GDP-α-D-mannuronic acid and its analogues.
Utilizing Recombinant Enzymes in in vitro Synthesis Cascades
A prominent chemoenzymatic strategy involves the use of recombinant enzymes in a one-pot reaction cascade. For instance, GDP-mannose dehydrogenase (GMD) from Pseudomonas aeruginosa can be used to catalyze the NAD+-dependent oxidation of GDP-D-mannose to GDP-α-D-mannuronic acid. digitellinc.comnih.gov This enzymatic step is often the final and rate-limiting step in the biosynthetic pathway. beilstein-journals.orgdigitellinc.comd-nb.info
The synthesis often starts with chemically modified mannose 1-phosphates. These precursors can then be enzymatically coupled with GTP using a pyrophosphorylase to generate the corresponding GDP-mannose analogues. researchgate.netbeilstein-journals.orgacs.org For example, GDP-mannose pyrophosphorylase (GDP-Man PP) from Salmonella enterica has been shown to have a broad substrate scope, accepting various C6-modified mannose 1-phosphates. beilstein-journals.orgd-nb.info This allows for the synthesis of a toolbox of modified GDP-D-mannose compounds that can be used to probe the activity of GMD. researchgate.netacs.org
A one-pot, three-enzyme system has been developed for the efficient synthesis of GDP-sugars from monosaccharides. acs.org This system utilizes an N-acetylhexosamine 1-kinase, a GDP-mannose pyrophosphorylase, and an inorganic pyrophosphatase to produce GDP-mannose and its derivatives. acs.org
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product in chemoenzymatic synthesis. For the enzymatic synthesis of β-1,4-mannan using a mannan (B1593421) synthase, the optimal pH was found to be 6.0, and the optimal temperature was 60°C. acs.org
In the chemical deprotection steps, careful optimization of solvent systems and catalyst loading is necessary. For the hydrogenolysis of benzyl (B1604629) protecting groups, a mixture of ethanol, THF, and aqueous sodium bicarbonate was found to be an effective solvent system, ensuring the solubility of both the organic starting material and the aqueous product. acs.org The catalyst loading was also optimized to achieve complete deprotection without degradation of the anomeric center. acs.org
Synthesis of Guanosine Diphosphate-alpha-D-Mannuronic Acid Analogues and Probes
The synthesis of analogues of GDP-α-D-mannuronic acid is essential for studying the structure-function relationships of the enzymes involved in alginate biosynthesis and for developing potential inhibitors. researchgate.netdigitellinc.com These analogues often feature modifications at key positions of the mannuronic acid moiety.
A variety of C6-modified GDP-mannose analogues have been synthesized to probe the active site of GMD. researchgate.netbeilstein-journals.org These include analogues with deuterium (B1214612) enrichment, one-carbon homologation, and the introduction of amino, chloro, and sulfhydryl groups at the C6 position. researchgate.netbeilstein-journals.orgacs.org The synthesis of these analogues typically involves the chemical modification of a mannose precursor, followed by enzymatic phosphorylation and pyrophosphorylation. beilstein-journals.orgacs.org
Analogues with modifications at other positions have also been developed. For example, a C-4-O-methyl and a C-4-deoxy analogue of GDP-α-D-mannuronic acid have been synthesized to act as potential "chain stoppers" in enzymatic polymerization reactions. researchgate.netresearchgate.net The synthesis of these analogues followed a chemical route, highlighting the importance of chemical synthesis for creating non-natural probes. researchgate.netresearchgate.net
Below is a table summarizing some of the synthesized analogues and their intended purpose:
| Analogue | Modification | Purpose |
| C6-Methyl GDP-mannose | Methyl group at C6 | Probe GMD active site and mechanism researchgate.netacs.org |
| C6-Deutero GDP-mannose | Deuterium at C6 | Probe GMD active site and mechanism acs.org |
| C6-Amino GDP-mannose | Amino group at C6 | Probe GMD active site and mechanism beilstein-journals.org |
| C6-Chloro GDP-mannose | Chloro group at C6 | Probe GMD active site and mechanism beilstein-journals.org |
| C4-O-Methyl GDP-mannuronic acid | Methyl ether at C4 | Potential chain stopper in polymerization researchgate.netresearchgate.net |
| C4-Deoxy GDP-mannuronic acid | Deoxy at C4 | Potential chain stopper in polymerization researchgate.netresearchgate.net |
Fundamental Role in the Initial Steps of Polysaccharide Polymerization
GDP-α-D-mannuronic acid is the sole substrate for the initial polymerization step of alginate biosynthesis. frontiersin.org The enzyme alginate polymerase, which in Pseudomonas aeruginosa involves the membrane proteins Alg8 and Alg44, catalyzes the transfer of the mannuronic acid moiety from GDP-α-D-mannuronic acid to a growing polysaccharide chain. nih.govresearchgate.net This process results in the formation of polymannuronic acid, a homopolymer of β-D-mannuronic acid residues linked by β-1,4 glycosidic bonds. nih.gov
This initial polymer then undergoes further modifications in the periplasmic space (in bacteria) or the cell wall (in algae). nih.govnih.gov These modifications include the epimerization of some D-mannuronic acid residues to their C-5 epimer, α-L-guluronic acid, by enzymes called mannuronan C5-epimerases. nih.govscispace.com In some bacteria, the mannuronic acid residues can also be acetylated. frontiersin.org The final composition and sequence of mannuronic and guluronic acid residues determine the physical properties of the alginate, such as its viscosity and gel-forming ability. nih.gov
Table 1: Key Enzymes in GDP-alpha-D-Mannuronic Acid and Alginate Biosynthesis
| Enzyme | Gene (in P. aeruginosa) | Function | Organism(s) |
|---|---|---|---|
| GDP-mannose dehydrogenase (GMD) | algD | Catalyzes the oxidation of GDP-D-mannose to this compound. drugbank.comuniprot.org | Pseudomonas, Azotobacter, Brown Algae |
| Alginate Polymerase | alg8, alg44 | Polymerizes this compound to form polymannuronic acid. nih.govresearchgate.net | Pseudomonas aeruginosa |
| Mannuronan C5-epimerase | algG | Converts D-mannuronic acid residues to L-guluronic acid residues in the polymer chain. nih.gov | Pseudomonas, Brown Algae |
Biological Significance of Guanosine Diphosphate Alpha D Mannuronic Acid Derived Polymers
Alginate Polymerization from GDP-alpha-D-Mannuronic Acid
The initial step in the formation of alginate is the polymerization of GDP-mannuronic acid into a linear chain of (1→4)-linked β-D-mannuronic acid residues, known as polymannuronate or mannuronan. nih.gov This process is a key determinant of the final polymer's size and initial composition.
The biosynthesis of alginate begins with the creation of a homopolymeric chain of β-D-mannuronic acid (M) residues. This initial polymer, referred to as polymannuronate or containing M-blocks, is synthesized from the precursor GDP-mannuronic acid. nih.gov This foundational step is catalyzed by specific enzymes that link the individual mannuronic acid units together.
The polymerization of GDP-mannuronic acid is carried out by a class of enzymes known as alginate synthases. A key enzyme in this process, particularly in bacteria like Pseudomonas aeruginosa, is Alg8. nih.govmassey.ac.nz Alg8 is believed to be a glycosyltransferase located in the cytoplasmic membrane. nih.govdocumentsdelivered.comresearcher.life Topological analyses suggest it contains multiple transmembrane helices and a large cytosolic loop that likely houses the catalytic domain. massey.ac.nzdocumentsdelivered.com
Evidence indicates that Alg8 plays a crucial role in the polymerization step of alginate biosynthesis. nih.govmassey.ac.nz Studies involving the deletion of the alg8 gene have demonstrated a loss of alginate production. massey.ac.nz Conversely, increasing the expression of Alg8 can lead to a significant increase in alginate production, suggesting that it can be a rate-limiting factor in the biosynthetic pathway. nih.govmassey.ac.nz Alg8 is thought to function as part of a larger protein complex that spans the bacterial cell envelope, facilitating the synthesis and export of the nascent alginate chain. nih.gov
Post-Polymerization Modification of Mannuronan
Following the initial synthesis of the polymannuronate chain, the polymer undergoes significant modification in the periplasmic space. This post-polymerization modification is crucial for determining the final structure and, consequently, the physicochemical properties of the alginate. nih.govntnu.no
A critical modification of the newly synthesized polymannuronate is the epimerization of some of the β-D-mannuronic acid (M) residues into their C-5 epimer, α-L-guluronic acid (G). ntnu.noresearchgate.netresearchgate.net This conversion is not random and results in a block copolymer structure consisting of homopolymeric regions of M residues (M-blocks), homopolymeric regions of G residues (G-blocks), and regions of alternating M and G residues (MG-blocks). nih.gov
This epimerization reaction is catalyzed by a family of enzymes known as mannuronan C-5 epimerases. ntnu.noresearchgate.netresearchgate.net In bacteria, these enzymes can be categorized into different types, such as the periplasmic, calcium-independent AlgG and the extracellular, calcium-dependent AlgE-type epimerases found in Azotobacter vinelandii. ntnu.no AlgG is an integral part of the alginate production machinery and is thought to introduce single G residues into the growing polymannuronate chain as it is translocated across the periplasm. ntnu.no Different epimerases can introduce G residues in distinct patterns, leading to alginates with varying block structures and properties. nih.govnih.gov For instance, some epimerases are capable of increasing the guluronic acid content of alginates from various sources significantly. mdpi.com The reaction mechanism involves the abstraction of a proton from the C-5 position of a mannuronate residue, followed by reprotonation on the opposite face of the sugar ring. ntnu.noacs.org
The presence of G-blocks introduces a more rigid and buckled structure to the polymer chain, in contrast to the more flexible and flat ribbon-like structure of M-blocks and MG-blocks. springernature.comresearchgate.net The diaxially linked G-residues in the G-blocks create specific binding sites for divalent cations, most notably calcium ions (Ca2+). ntnu.nospringernature.comnih.gov This interaction allows for the formation of cross-links between different alginate chains, leading to the formation of hydrogels. ntnu.noresearchgate.netnih.gov The length and distribution of these G-blocks are therefore critical determinants of the gelling properties, strength, and water-binding capacity of the resulting alginate. nih.govnih.gov
O-Acetylation of Mannuronate Residues
The bacterial biosynthesis of alginate, a polymer derived from Guanosine (B1672433) Diphosphate-alpha-D-Mannuronic Acid, involves several post-polymerization modifications that are crucial to its structure and function. One such critical modification is the O-acetylation of D-mannuronate residues. This process, unique to bacterial alginates, involves the addition of acetyl groups at the C-2 and/or C-3 positions of the mannuronate units. scholaris.canih.govnih.gov This modification significantly influences the polymer's physicochemical properties and its biological role, particularly in the context of microbial pathogenesis. nih.govmontana.edu The degree of acetylation can vary widely, depending on the bacterial strain and environmental conditions. nih.gov
Role of Alginate Acetylases
The O-acetylation of alginate is a complex process mediated by a series of proteins encoded by the alg operon. In Pseudomonas aeruginosa, four key proteins—AlgI, AlgJ, AlgF, and AlgX—are essential for this modification. researchgate.netnih.gov Mutations in the genes encoding any of these proteins result in the production of non-O-acetylated alginate. nih.gov
The current model for alginate O-acetylation proposes a multi-step process occurring in the periplasm:
AlgI : This protein is located in the inner membrane and is believed to transport the acetyl donor, likely acetyl-coenzyme A, from the cytoplasm into the periplasm. researchgate.netnih.govresearchgate.net
AlgF and AlgJ : Once in the periplasm, the acetyl group is thought to be transferred to AlgJ and/or AlgF. researchgate.net These proteins act as intermediaries in the acetylation pathway. While the precise function of AlgF is not fully understood, AlgJ has been shown to have activity on acetylated substrates, suggesting a direct role in the process. researchgate.netnih.gov Evidence suggests that AlgI, AlgJ, and AlgF may form a multiprotein complex. nih.gov
AlgX : This periplasmic protein is the terminal O-acetyltransferase. It receives the acetyl group from the intermediary proteins and catalyzes its transfer to the D-mannuronate residues of the nascent alginate chain. scholaris.caresearchgate.net AlgX has been demonstrated to bind to mannuronic acid oligomers and directly catalyze their O-acetylation in vitro. researchgate.net
This coordinated action of alginate acetylases is linked to the alginate polymerization and export machinery, ensuring that modification occurs as the polymer is synthesized and transported across the bacterial envelope. nih.govfrontiersin.org
Influence on Polymer Hydrophilicity and Intermolecular Interactions
The addition of acetyl groups to the mannuronate residues significantly alters the physicochemical properties of the alginate polymer. O-acetylation has a profound impact on the polymer's hydrophilicity and its interactions with other molecules and ions.
Hydrophilicity and Water Retention : O-acetylation increases the water-holding capacity of alginate. nih.govresearchgate.net This enhanced hygroscopic nature is proposed to protect bacteria from desiccation and may contribute to the hydration of the biofilm matrix. rsc.org Studies have shown that acetylation leads to better interaction of alginate with water molecules. researchgate.net
Intermolecular Interactions and Viscosity : The presence of acetyl groups influences the conformation of the polymer chain, which in turn affects the viscosity of alginate solutions. rsc.orgresearchgate.net Small changes in the degree of acetylation can have significant effects on viscosity. researchgate.net By introducing steric hindrance, the acetyl groups can disrupt intermolecular chain-chain associations, which can affect gel formation.
Interaction with Divalent Cations : O-acetylation reduces the interaction between alginate and divalent cations like calcium (Ca²⁺). researchgate.net The ability of alginate to form gels is dependent on the cooperative binding of cations, particularly by blocks of α-L-guluronic acid. Since O-acetylation occurs on mannuronate residues and can block subsequent epimerization to guluronate, it indirectly affects the gelling properties. nih.govresearchgate.netfrontiersin.org This diminished affinity for calcium ions can weaken the strength of alginate gels. researchgate.net
Functional Roles of Alginate in Microbial Physiology
Alginate, the polymer synthesized from this compound, plays a multifaceted and critical role in the physiology and survival of the bacteria that produce it, such as Pseudomonas and Azotobacter species. researchgate.net It is a key component of the extracellular polymeric substance (EPS) that constitutes the biofilm matrix, providing structural integrity and protection.
Biofilm Formation and Adhesion
Alginate is a pivotal contributor to the formation, structure, and stability of microbial biofilms. researchgate.netnih.gov Biofilms are structured communities of bacterial cells enclosed in a self-produced matrix, which offers numerous advantages for survival. oup.com
The role of alginate in this process includes:
Initial Adhesion : The exopolysaccharide enhances the initial attachment of bacteria to various surfaces, a critical first step in biofilm development. nih.govoup.comnih.gov
Structural Scaffolding : Alginate acts as an intercellular material, forming a hydrated matrix that holds the biofilm together. nih.gov This allows for the development of complex, three-dimensional biofilm architectures, including the formation of characteristic microcolonies observed in mucoid P. aeruginosa biofilms. nih.govasm.org
Mechanical Stability : The viscoelastic properties of the alginate gel provide mechanical stability to the biofilm, protecting the resident bacteria from physical stresses. nih.gov The O-acetylation of alginate is particularly important for efficient biofilm development and the formation of these robust structures. nih.govnih.gov
Environmental Stress Resistance
The alginate matrix provides a formidable barrier that protects bacteria from a wide array of environmental challenges. researchgate.netnih.gov This protective function is crucial for bacterial persistence in hostile environments, including within a host organism.
Key protective roles of alginate include:
Dehydration Tolerance : The high water-holding capacity of alginate protects microorganisms from desiccation. researchgate.netrsc.org
Chemical Stress : The matrix can impede the penetration of harmful substances, including antibiotics, contributing to the high resistance of biofilm-associated bacteria to antimicrobial treatments. researchgate.netasm.org
Oxidative Stress : Alginate helps shield bacteria from reactive oxygen species, such as hydrogen peroxide, which can be encountered during host immune responses. asm.orgnih.gov
Host Immune Defenses : The alginate capsule can protect bacteria from phagocytosis by immune cells and the bactericidal action of complement proteins. montana.edu
Contribution to Host-Pathogen Interactions (e.g., in Pseudomonas aeruginosa)
In pathogenic bacteria like Pseudomonas aeruginosa, particularly in the context of chronic infections such as those in the lungs of cystic fibrosis (CF) patients, alginate is a major virulence factor. asm.org The switch to a mucoid, alginate-overproducing phenotype is a hallmark of chronic P. aeruginosa infection and is associated with a poor prognosis. asm.org
Alginate's contribution to pathogenesis includes:
Evasion of the Immune System : O-acetylated alginate is critical for resisting opsonic phagocytosis by host immune cells. montana.edu It also dampens the activation of the complement system, a key component of the innate immune response. montana.edu
Chronic Infection and Persistence : By forming a protective biofilm in the airways, alginate-producing P. aeruginosa establishes a persistent infection that is difficult to eradicate. researchgate.netasm.org The biofilm matrix acts as a physical barrier against both antibiotics and host immune effectors. nih.gov
Modulation of Interspecies Interactions : The production of alginate can alter the competitive dynamics between P. aeruginosa and other pathogens, such as Staphylococcus aureus. Alginate can inhibit the antimicrobial agents produced by P. aeruginosa, thereby promoting the coexistence of both species in a mixed-species infection. nih.govasm.org
Inflammation : While protecting the bacteria, the persistent presence of alginate and the associated biofilm can contribute to chronic inflammation and tissue damage in the host. nih.gov
Structural and Ecological Role of Alginate in Brown Algae Cell Walls
Guanosine diphosphate-alpha-D-mannuronic acid is the precursor to alginate, a major structural polysaccharide in the cell walls of brown algae (Phaeophyceae). Alginate plays a critical role in providing both structural integrity and flexibility, which are essential for survival in dynamic marine environments.
Alginate is a linear copolymer composed of two monomeric units: β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G). researchgate.netsemanticscholar.org These monomers are linked by 1,4-glycosidic bonds and can be arranged in three different types of blocks: homopolymeric regions of M-residues (M-blocks), homopolymeric regions of G-residues (G-blocks), and heteropolymeric regions of alternating M and G residues (MG-blocks). semanticscholar.orgijrti.org The proportion and arrangement of these blocks determine the physical properties of the alginate and, consequently, the characteristics of the algal cell wall. fao.org
In contrast, the M-blocks contribute to the flexibility of the cell wall. fao.org This flexibility is vital for brown algae, allowing them to withstand the mechanical stress of strong water movements without breaking. tandfonline.comwhiterose.ac.uk The ratio of M to G blocks can vary between different species of brown algae and even within different parts of the same alga, reflecting adaptations to their specific environmental conditions. fao.org For instance, brown seaweeds found in more turbulent waters often have a higher alginate content to provide the necessary flexibility. fao.org
The table below summarizes key research findings on the structural and ecological roles of alginate in brown algae.
| Aspect | Key Findings | Significance | References |
| Structural Composition | Alginate is a linear copolymer of β-D-mannuronic acid (M) and α-L-guluronic acid (G) arranged in M-blocks, G-blocks, and MG-blocks. researchgate.netsemanticscholar.orgijrti.org | The arrangement of these blocks dictates the physical properties of the cell wall. fao.org | researchgate.netsemanticscholar.orgijrti.orgfao.org |
| Role of G-blocks | G-blocks form rigid gels through ionic cross-linking with divalent cations like Ca²⁺. tandfonline.comresearchgate.net | Provides mechanical strength and rigidity to the cell wall. cam.ac.uk | cam.ac.uktandfonline.comresearchgate.net |
| Role of M-blocks | M-blocks contribute to the flexibility of the alginate structure. fao.org | Allows the algae to bend and move with water currents, preventing breakage. tandfonline.comwhiterose.ac.uk | fao.orgtandfonline.comwhiterose.ac.uk |
| Environmental Adaptation | Algae in more turbulent environments tend to have a higher alginate content. fao.org | Demonstrates an adaptive mechanism to withstand greater mechanical stress. fao.org | fao.org |
| Ecological Protection | The mechanical properties of alginate protect the algae from physical damage from wave action. ijrti.orgwhiterose.ac.uk | Enables survival and proliferation in high-energy marine environments. | ijrti.orgwhiterose.ac.uk |
Advanced Research Methodologies and Biotechnological Applications
Genetic Engineering and Metabolic Pathway Manipulation
Overexpression and Knockout Studies of Biosynthetic Genes (e.g., algD)
The gene algD encodes the enzyme GDP-mannose dehydrogenase (GMD), which catalyzes the pivotal and irreversible NAD+-dependent oxidation of GDP-mannose to GDP-alpha-D-mannuronic acid. microbiologyresearch.org This step is considered a key regulatory point in the alginate biosynthetic pathway. microbiologyresearch.org
Overexpression Studies: Research involving the overexpression of the algD gene in Pseudomonas aeruginosa has provided significant insights into the regulation of alginate synthesis. When algD is overexpressed in both mucoid and non-mucoid strains, a significant increase in GMD activity is observed. microbiologyresearch.org This heightened enzyme activity leads to a corresponding decrease in the intracellular concentration of the substrate, GDP-mannose, and a substantial accumulation of the product, this compound. microbiologyresearch.org However, this accumulation of the precursor does not translate to a proportional increase in the final alginate yield, which sees only a marginal rise. microbiologyresearch.org This finding suggests that while GMD is a critical control point, its overexpression shifts the rate-limiting step to a subsequent enzyme in the pathway, likely the polymerase or transport machinery. microbiologyresearch.org
Knockout Studies: Conversely, genetic knockout of the algD gene has a definitive effect on alginate production. Strains with a defective algD gene are unable to synthesize this compound, leading to a complete cessation of alginate production. scilit.com This confirms the essential role of GMD in the biosynthesis of alginate and highlights it as a prime target for controlling mucoidy in pathogenic bacteria like P. aeruginosa, where alginate overproduction is a significant virulence factor. harvard.edu
| Genetic Modification | Organism | Key Enzyme Affected | Effect on Metabolites | Impact on Alginate Production |
|---|---|---|---|---|
| Overexpression of algD | Pseudomonas aeruginosa | GDP-mannose dehydrogenase (GMD) | ▼ GDP-mannose ▲▲ this compound | Marginal Increase |
| Knockout of algD | Pseudomonas aeruginosa | GDP-mannose dehydrogenase (GMD) | Undetectable this compound | Abolished |
Directed Evolution and Enzyme Engineering for Modified Bioproduction
Directed evolution and rational enzyme engineering are powerful strategies for altering enzyme properties to enhance the production of desired biomolecules. While specific published examples focusing on the directed evolution of GDP-mannose dehydrogenase for modified this compound production are limited, the principles of these techniques are widely applicable.
Directed Evolution: This methodology involves creating libraries of mutant enzymes through random mutagenesis, followed by screening for variants with improved or altered activity. For GMD, this could be applied to select for enzymes with higher catalytic efficiency, reduced feedback inhibition, or altered substrate specificity, potentially enabling the synthesis of modified mannuronic acid precursors.
Enzymatic Biocatalysis for Polysaccharide Engineering
In vitro Synthesis of Defined Alginate Oligosaccharides
The chemical synthesis of well-defined alginate oligosaccharides is complex. researchgate.net Enzymatic approaches offer a more specific and efficient alternative. Alginate lyases, which cleave the polysaccharide chain via a β-elimination mechanism, can be used to break down high-molecular-weight alginate into oligosaccharides of varying lengths. nih.gov By selecting lyases with specific substrate preferences (e.g., for M-M, G-G, or M-G linkages), it is possible to generate libraries of defined alginate oligosaccharides. nih.gov These oligosaccharides are valuable tools for studying the biological activities of alginate and for developing new biomedical applications.
Production of Tailor-made Alginates with Controlled Monomer Composition and Sequence
The ratio and sequential distribution of β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues are the primary determinants of alginate's functional properties. Enzymes known as mannuronan C-5 epimerases catalyze the conversion of M-residues to G-residues at the polymer level. nih.gov By applying these enzymes in vitro to polymannuronic acid (a homopolymer synthesized from this compound), researchers can precisely control the M/G ratio and the distribution of G-blocks. nih.gov
Different epimerases exhibit distinct patterns of action, some creating blocks of consecutive G-residues (G-blocks), which are crucial for forming strong, rigid gels, while others produce alternating M-G sequences, resulting in more flexible and soluble polymers. researchgate.net This enzymatic tailoring allows for the production of alginates with specific, predictable properties, customized for applications ranging from cell encapsulation in tissue engineering to controlled-release drug delivery systems. nih.govresearchgate.net
Rational Design and Screening of Inhibitors Targeting this compound Biosynthesis Enzymes
The enzyme GDP-mannose dehydrogenase (GMD) is an attractive target for the development of novel antibacterial agents, particularly against mucoid P. aeruginosa in cystic fibrosis patients. nih.gov Since there is no human homolog of this enzyme, inhibitors are expected to have high specificity and low toxicity. nih.gov
Rational, structure-based design has been a key strategy in this endeavor. The availability of high-resolution crystal structures of GMD in complex with its substrate and product has provided a detailed template for designing inhibitors that can fit precisely into the active site. nih.gov This approach has led to the development of substrate analogs designed to mimic the transition state of the enzymatic reaction. mdpi.com For example, modifying the C6 position of the mannose moiety in GDP-mannose to an amide group resulted in a micromolar inhibitor. researchgate.net
In addition to rational design, virtual and high-throughput screening methods have been employed to identify novel, non-substrate-like small molecule inhibitors. nih.govresearchgate.net A virtual screening of a known drug space library identified several potential hits, which were then validated through in vitro enzymatic assays. nih.gov This work led to the discovery of an usnic acid derivative as a potent inhibitor of GMD, with an IC50 value significantly better than previously identified substrate analogs. nih.govresearchgate.net These findings open a pathway for developing new classes of drugs to disrupt bacterial alginate production and biofilm formation. nih.gov
| Inhibitor | Inhibitor Type | Target Enzyme | IC50 Value | Screening/Design Method |
|---|---|---|---|---|
| C6-Amide GDP-Mannose Analog | Substrate Analog | GDP-mannose dehydrogenase (GMD) | 112 µM | Rational Design / Chemoenzymatic Synthesis |
| Usnic Acid Derivative (Compound 13) | Small Molecule | GDP-mannose dehydrogenase (GMD) | 16.7 µM | Virtual Screening |
| Penicillic Acid | Small Molecule | GDP-mannose dehydrogenase (GMD) | Not specified as potent | Early Kinetic Characterization |
| Amino-sulfonyl-guanosine with alkynyl-mannose | Substrate Analog | GDP-mannose dehydrogenase (GMD) | >90% inhibition at 0.5 mM | Rational Design / Chemical Synthesis |
GMD Inhibitors as Potential Antimicrobial Agents
Guanosine (B1672433) diphosphate-α-D-mannuronic acid (GDP-mannuronic acid) is a crucial precursor in the biosynthesis of alginate, an exopolysaccharide that acts as a significant virulence factor for certain pathogenic bacteria, notably mucoid strains of Pseudomonas aeruginosa commonly found in the lungs of cystic fibrosis patients. nih.govnih.govmdpi.com The enzyme responsible for the synthesis of GDP-mannuronic acid is GDP-mannose dehydrogenase (GMD), which catalyzes the irreversible oxidation of GDP-mannose. nih.govnih.govmdpi.com Because this enzyme is not present in humans, it represents a promising target for the development of novel antimicrobial agents. nih.gov The inhibition of GMD could suppress the production of alginate, thereby potentially increasing the susceptibility of these bacteria to antibiotics and the host's immune response. nih.govmdpi.com
Research into GMD inhibitors has explored several avenues. One approach has been the synthesis of substrate analogs. For instance, the addition of an alkynyl radical to the C6 position of the mannose moiety of an amino-sulfonyl-guanosine derivative resulted in a compound that could inhibit GMD by 90% at a concentration of 0.5 mM. nih.govmdpi.com Another study developed a C6-amide derivative of GDP-mannose that was identified as a micromolar inhibitor of GMD. researchgate.net These findings provide a basis for the development of more potent and specific GMD inhibitors.
More recently, virtual screening of small molecule libraries has emerged as a powerful tool to identify novel GMD inhibitors. nih.gov In one such study, a library of 1447 compounds was computationally evaluated against the GMD active site. nih.gov This led to the identification of 40 potential hits, which were then tested in vitro. From this, an usnic acid derivative was found to have an IC50 value of 17 μM, representing a six-fold stronger inhibition than a previously identified sugar nucleotide inhibitor. nih.gov Further analysis confirmed that this compound alkylates a single site on the GMD enzyme. nih.gov These results demonstrate the potential of computational methods to accelerate the discovery of new antimicrobial agents targeting GMD.
Enzyme Assays for High-Throughput Inhibitor Screening
The discovery of novel enzyme inhibitors, such as those targeting GMD, relies on the use of robust and efficient screening methods. High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify potential drug candidates. nih.govbellbrooklabs.comassaygenie.com Various assay formats have been developed for HTS of enzyme inhibitors, with the choice of assay depending on the specific enzyme and the nature of its reaction. nih.govresearchgate.net
For GMD, which catalyzes the NAD+-dependent oxidation of GDP-mannose to GDP-mannuronic acid, a common method for monitoring enzyme activity is to measure the production of NADH. nih.gov The increase in NADH concentration can be detected spectrophotometrically by the change in absorbance at 340 nm. mdpi.com This principle has been adapted for HTS, as demonstrated in a study that used an NADH reporter assay to screen for GMD inhibitors. nih.gov
In a broader context of nucleotide sugar biosynthesis, other enzymes in the pathway can also be targeted. For example, a phosphate (B84403) sensor-based HTS assay was developed to identify inhibitors of GDP-mannose pyrophosphorylase (GDP-MP), an enzyme that catalyzes the conversion of mannose-1-phosphate to GDP-mannose. nih.gov This assay detects the inorganic phosphate produced in an enzymatic cascade, providing a measure of GDP-MP activity. nih.gov A screen of approximately 80,000 compounds using this method identified several potent inhibitors of leishmanial GDP-MP. nih.gov Such assays are crucial for the initial stages of drug discovery, enabling the identification of "hit" compounds that can be further optimized into lead drug candidates. bellbrooklabs.com
Table 1: Examples of High-Throughput Screening Assays for Enzymes in the GDP-Mannuronic Acid Biosynthesis Pathway
| Enzyme Target | Assay Principle | Detection Method | Application |
| GDP-mannose dehydrogenase (GMD) | Measures the production of NADH during the oxidation of GDP-mannose. | Spectrophotometric (absorbance at 340 nm) | Screening for GMD inhibitors. nih.govmdpi.com |
| GDP-mannose pyrophosphorylase (GDP-MP) | Detects the production of inorganic phosphate in a coupled enzyme reaction. | Phosphate sensor | Screening for GDP-MP inhibitors. nih.gov |
Analytical and Spectroscopic Techniques for Pathway Intermediates and Products
Chromatographic Methods (HPLC, SAX) for Nucleotide Sugar Analysis
The analysis of nucleotide sugars, including GDP-mannuronic acid and its precursor GDP-mannose, is essential for studying their metabolism and the enzymatic pathways involved in their synthesis. High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of these compounds from complex biological samples. oup.comnih.govresearchgate.net
Several HPLC-based methods have been developed for nucleotide sugar analysis. Ion-pair reversed-phase HPLC is a conventional technique that allows for the simultaneous determination of multiple nucleotide sugars and nucleotides. oup.comnih.gov This method utilizes a reversed-phase column and an ion-pairing reagent in the mobile phase to achieve separation. oup.com Another powerful technique is high-performance anion-exchange chromatography (HPAEC), which is particularly well-suited for separating charged molecules like nucleotide sugars. thermofisher.comresearchgate.net HPAEC often employs a strong anion exchange (SAX) column, such as the Dionex CarboPac PA1, which can resolve a wide range of nucleotide sugars with high sensitivity and reproducibility. thermofisher.comresearchgate.net A study using a CarboPac PA1 column successfully separated seven common nucleotide sugars within a 34-minute gradient. thermofisher.com
The choice of chromatographic method can depend on the specific analytical needs. For instance, porous graphitic carbon (PGC) columns have been used in liquid chromatography-mass spectrometry (LC-MS) analysis of nucleotide sugars, avoiding the use of ion-pairing reagents that can interfere with mass spectrometric detection. nih.govacs.org
Table 2: Comparison of Chromatographic Methods for Nucleotide Sugar Analysis
| Method | Stationary Phase | Principle of Separation | Advantages |
| Ion-Pair Reversed-Phase HPLC | C18 or other reversed-phase material | Partitioning based on hydrophobicity, with an ion-pairing agent to retain anionic analytes. | Good for simultaneous analysis of various nucleotides and nucleotide sugars. oup.comnih.gov |
| High-Performance Anion-Exchange Chromatography (HPAEC/SAX) | Quaternary ammonium (B1175870) functionalized resin | Electrostatic interactions between anionic analytes and the positively charged stationary phase. | High resolution and sensitivity for anionic compounds like nucleotide sugars. thermofisher.comresearchgate.net |
| Porous Graphitic Carbon (PGC) HPLC | Graphitic carbon | A combination of polar retention and charge-induced interactions. | Compatible with mass spectrometry as it does not require non-volatile ion-pairing reagents. nih.govacs.org |
Mass Spectrometry for Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weights and the structural elucidation of molecules. In the context of GDP-mannuronic acid and related compounds, MS is invaluable for confirming the identity of enzymatic products and for characterizing complex polysaccharides. nih.govnih.gov
The product of the GMD-catalyzed reaction, GDP-mannuronic acid, has been analyzed by HPLC coupled with mass spectrometry to confirm its synthesis. nih.gov Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. nih.gov In MS/MS, ions of a specific mass-to-charge ratio are selected and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides detailed structural information. This technique has been instrumental in the characterization of bacterial polysaccharides, core oligosaccharides, and lipid A components. nih.govnih.gov
Recent advances in MS, especially when coupled with liquid chromatography (LC-MS), have provided robust platforms for the de novo characterization of structurally diverse polysaccharides. ucdavis.edu This approach involves partial hydrolysis of the polysaccharide, followed by LC-MS/MS analysis of the resulting oligosaccharides to determine their sequence and linkage. ucdavis.edu
NMR Spectroscopy for Polymer Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural characterization of polysaccharides, including alginate, the polymer derived from GDP-mannuronic acid. nih.govspringernature.comsemanticscholar.org NMR provides information about the chemical environment of atomic nuclei, allowing for the determination of monomer composition, glycosidic linkages, and the arrangement of monomeric units within the polymer chain. nih.gov
For alginate, which is a linear copolymer of β-D-mannuronic acid (M) and its C5-epimer α-L-guluronic acid (G), ¹H NMR is the reference method for determining the M/G ratio and the distribution of M and G blocks (MM, GG, and MG/GM blocks). nih.govspringernature.comsemanticscholar.orgresearchgate.netprocess-nmr.com This is often performed on partially hydrolyzed alginate samples to reduce viscosity and improve spectral resolution. semanticscholar.org One-dimensional ¹H NMR spectra of alginates show distinct signals for the anomeric protons of M and G residues, as well as for the H-5 of guluronic acid in MG sequences. researchgate.net
In addition to ¹H NMR, ¹³C NMR and various two-dimensional (2D) NMR techniques, such as COSY, TOCSY, NOESY/ROESY, HSQC, and HMBC, are employed for the complete structural elucidation of complex bacterial exopolysaccharides. nih.govresearchgate.netfrontiersin.org These advanced NMR methods help to establish through-bond and through-space correlations between protons and carbons, which is crucial for assigning the complete structure of the repeating units of the polysaccharide. nih.govresearchgate.net
Q & A
Q. What are the established protocols for synthesizing GDP-alpha-D-mannuronic acid, and what challenges arise during purification?
this compound is synthesized via enzymatic or chemical methods. Enzymatic synthesis involves glycosyltransferases (e.g., AlgA enzymes) that catalyze the transfer of mannuronic acid to GDP, requiring optimized buffer conditions (e.g., 50 mM TRIS-HCl, pH 8.0, 5 mM MgCl₂) and nucleotide sugar substrates . Chemical synthesis often employs phosphorimidazolide activation of mannuronic acid, followed by coupling with GDP. A key challenge is isolating the product from unreacted substrates and byproducts, typically addressed via anion-exchange chromatography or HPLC . Purity validation requires NMR (e.g., ¹H/¹³C for anomeric configuration) and mass spectrometry .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Structural validation combines spectroscopic and chromatographic techniques:
- NMR : Assign peaks for the anomeric proton (δ 5.2–5.5 ppm) and pyrophosphate groups (δ -5 to -10 ppm for ³¹P) .
- Mass spectrometry : ESI-MS in negative mode confirms the molecular ion ([M-H]⁻ at m/z 576.1 for C₁₆H₂₃N₅O₁₇P₂) .
- HPLC : Reverse-phase columns (C18) with UV detection at 254 nm monitor purity, with retention times calibrated against standards .
Q. What role does this compound play in alginate biosynthesis, and how is this studied in vitro?
this compound serves as a precursor for alginate polymerization in bacterial systems (e.g., Pseudomonas aeruginosa). In vitro studies use purified mannuronan synthases (e.g., Alg8/Alg44 complexes) in reaction mixtures containing Mg²⁺, GTP, and synthetic GDP-mannuronic acid. Polymerization is tracked via size-exclusion chromatography or viscosimetric assays .
Advanced Research Questions
Q. How do discrepancies in reported enzymatic activity data for GDP-mannuronic acid-processing enzymes arise, and how can they be resolved?
Contradictions in enzyme kinetics (e.g., Kₘ values for AlgA) often stem from:
- Substrate purity : Impurities in GDP-mannuronic acid batches alter kinetic measurements. Validate substrates via LC-MS before assays .
- Buffer conditions : Variations in Mg²⁺ concentration (critical for pyrophosphate binding) or pH affect activity. Standardize conditions (e.g., 5 mM MgCl₂, pH 8.0) across studies .
- Assay methods : Compare radiometric (³²P-labeled GDP) vs. spectrophotometric (coupled enzyme systems) approaches to identify method-dependent biases .
Q. What strategies optimize this compound stability in long-term biochemical assays?
Stability is compromised by hydrolysis of the pyrophosphate bond. Mitigation strategies include:
Q. How can computational modeling enhance understanding of this compound interactions with target enzymes?
Molecular dynamics (MD) simulations and docking studies (e.g., using AutoDock Vina or GROMACS) model substrate-enzyme interactions:
Q. What experimental designs address the low yield of this compound in enzymatic synthesis?
Low yields result from substrate inhibition or enzyme instability. Solutions include:
- Fed-batch systems : Continuously supply GDP and mannuronic acid to avoid inhibition .
- Immobilized enzymes : Use alginate beads or silica nanoparticles to enhance enzyme reusability and stability .
- Cofactor regeneration : Incorporate polyphosphate kinases to recycle GTP from GDP .
Data Analysis and Interpretation
Q. How should researchers reconcile contradictory findings in GDP-mannuronic acid’s role across bacterial species?
- Comparative genomics : Identify homologs of alginate biosynthesis genes (e.g., algA, algC) in diverse species using tools like BLAST .
- Metabolomic profiling : Compare intracellular GDP-mannuronic acid levels via LC-MS in species with divergent alginate production .
Q. What statistical approaches are robust for analyzing enzyme kinetics data involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
